4,6-Dichloro-2-(Methylsulfonyl)pyrimidine

説明

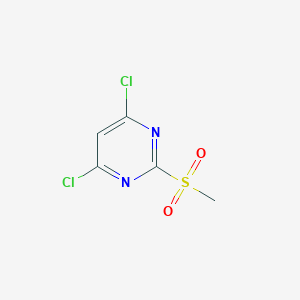

Structure

3D Structure

特性

IUPAC Name |

4,6-dichloro-2-methylsulfonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O2S/c1-12(10,11)5-8-3(6)2-4(7)9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROUVIKCNOHKBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90286356 | |

| Record name | 4,6-Dichloro-2-(methanesulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4489-34-3 | |

| Record name | 4489-34-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dichloro-2-(methanesulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,6-dichloro-2-(methylsulfonyl)pyrimidine chemical properties

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4,6-dichloro-2-(methylsulfonyl)pyrimidine

Authored by a Senior Application Scientist

Abstract

This compound, CAS 4489-34-3, is a highly functionalized heterocyclic compound that has garnered significant attention as a versatile intermediate in the synthesis of complex molecular architectures.[1] Its strategic importance is most pronounced in the fields of drug discovery and agrochemical research, where it serves as a cornerstone for building novel bioactive molecules.[2] This guide provides an in-depth exploration of its core chemical properties, synthesis, and, most critically, its nuanced reactivity. We will dissect the principles of chemoselective nucleophilic aromatic substitution (SNAr) that govern its transformations, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Characteristics

This compound is a sophisticated electrophilic scaffold engineered for predictable, chemoselective reactions.[3] The pyrimidine ring, being inherently electron-deficient, is further activated by the strong electron-withdrawing effects of two chlorine atoms at the C4 and C6 positions and a methylsulfonyl group at the C2 position. This electronic arrangement makes the molecule an exceptional substrate for nucleophilic attack.[4]

Physically, it presents as a white to light yellow crystalline powder with a melting point that is a key indicator of its purity.[5] Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 4489-34-3 | [1][3][6] |

| Molecular Formula | C₅H₄Cl₂N₂O₂S | [6][7] |

| Molecular Weight | 227.07 g/mol | [3][6] |

| Appearance | White to light yellow solid/powder | [5][6] |

| Melting Point | 117-122 °C | [2][5] |

| InChI Key | DROUVIKCNOHKBA-UHFFFAOYSA-N | [3] |

| Solubility | Soluble in common organic solvents | [5] |

Synthesis and Manufacturing Pathway

The principal industrial synthesis of this compound is achieved through the oxidation of its thioether precursor, 4,6-dichloro-2-(methylthio)pyrimidine. This transformation is critical as it converts the methylthio group into a superior leaving group (methylsulfone), thereby activating the C2 position for subsequent nucleophilic substitution.

The choice of oxidizing agent is pivotal for achieving high yield and purity. Common reagents include meta-chloroperoxybenzoic acid (m-CPBA) and Oxone (potassium peroxymonosulfate).[5][6] The workflow is robust and scalable, making the starting material readily available for research and development.

Caption: General synthesis workflow for this compound.

Experimental Protocol 1: Synthesis via Oxidation

This protocol describes a common lab-scale synthesis using Oxone as the oxidant.[6]

-

Reaction Setup: To a stirred solution of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq, e.g., 20.0 g, 102.5 mmol) in a mixture of tetrahydrofuran (THF, 450 mL) and water (150 mL), add Oxone (3.0 eq, e.g., 189.0 g, 308 mmol) at room temperature.

-

Reaction Monitoring: Stir the mixture vigorously for 16-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a mobile phase of Petroleum Ether:Ethyl Acetate (1:1).

-

Workup: Upon completion, filter the reaction mixture to remove inorganic salts and wash the filter cake with THF (100 mL).

-

Extraction & Purification: Concentrate the filtrate under reduced pressure to remove the THF. The resulting aqueous residue can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated in vacuo.

-

Isolation: The crude residue is purified by silica gel chromatography (eluting with a gradient of petroleum ether to ethyl acetate) to afford this compound as a white solid (typical yields: 85-96%).[6]

The Core of Reactivity: Chemoselective SNAr Reactions

The true utility of this scaffold lies in the differential reactivity of its three electrophilic centers: the C4/C6 chlorides and the C2 sulfone. The methylsulfonyl group is an excellent leaving group, often more labile than the chlorides, but the outcome of a nucleophilic substitution is highly dependent on the nature of the nucleophile and the reaction conditions, particularly the base employed.[8][9]

This chemoselectivity is the cornerstone of its synthetic value, allowing for the sequential and controlled introduction of different substituents.

Caption: Chemoselective SNAr pathways based on nucleophile and base selection.

Dissecting Chemoselectivity:

-

Substitution at C4/C6 (Chloride Displacement): In the presence of weak, non-nucleophilic bases like sodium bicarbonate (NaHCO₃) or 2,6-lutidine, aniline derivatives and secondary aliphatic amines selectively displace one of the chlorine atoms.[9] The reaction proceeds cleanly, often in high yield, leaving the sulfone group intact for subsequent functionalization. This is the preferred pathway for neutral or weakly basic nucleophiles.

-

Substitution at C2 (Sulfone Displacement): Sterically unbiased primary aliphatic amines preferentially displace the methylsulfonyl group.[8][9] Furthermore, when stronger bases (e.g., NaH, K₂CO₃) are used to deprotonate nucleophiles like anilines or their carbonyl derivatives, the resulting anionic nucleophile also favors attack at the C2 position, displacing the sulfone.[8]

-

Unselective Reactions: Caution is advised when using certain nucleophiles. Many heterocyclic amines, such as aminopyridines, or strong bases like pyridine itself can lead to complex mixtures or decomposition of the starting material.[8][9]

| Nucleophile Type | Base | Primary Site of Attack | Typical Outcome | Reference(s) |

| Anilines | Weak (NaHCO₃) | C4/C6 | Selective Chloride Displacement | [9] |

| Secondary Aliphatic Amines | Weak (NaHCO₃) | C4/C6 | Selective Chloride Displacement | [8][9] |

| Primary Aliphatic Amines | N/A (acts as base) | C2 | Selective Sulfone Displacement | [8][9] |

| Deprotonated Anilines | Strong (NaH) | C2 | Selective Sulfone Displacement | [8] |

Experimental Protocol 2: Chemoselective N-Arylation at C4

This protocol is representative of a selective chloride displacement using an aniline derivative.[9]

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the desired aniline (e.g., 4-methoxyaniline, 1.05 eq), and sodium bicarbonate (NaHCO₃, 1.5 eq).

-

Solvent & Conditions: Add a suitable solvent such as dimethylformamide (DMF) or acetonitrile. Stir the mixture at a specified temperature (e.g., 80 °C) for the required time (typically 1-48 hours).

-

Monitoring: Follow the reaction progress by TLC or LC-MS until the starting pyrimidine is consumed.

-

Workup: After cooling to room temperature, pour the reaction mixture into water. The product will often precipitate and can be collected by filtration. If no precipitate forms, extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Purification: Wash the collected solid or the organic extracts with water and brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield the pure 4-anilino-6-chloro-2-(methylsulfonyl)pyrimidine derivative. Yields are typically excellent (>90%).[9]

Spectroscopic and Analytical Profile

Characterization of this compound and its derivatives relies on standard spectroscopic techniques. The symmetry of the parent molecule leads to a simplified NMR spectrum.

| Technique | Data and Interpretation | Reference(s) |

| ¹H NMR | In CDCl₃: δ ~7.75 ppm (s, 1H, pyrimidine C5-H), δ ~3.40 ppm (s, 3H, -SO₂CH₃). The singlet for the pyrimidine proton is characteristic. | [6] |

| ¹³C NMR | Expected peaks for the aromatic carbons (C4/C6, C5, C2) and the methyl carbon of the sulfone group. C4/C6 will be in the range of ~161 ppm, C2 at ~167 ppm, and C5 at ~120 ppm. | [8] |

| IR (KBr) | Characteristic peaks for C=N stretching within the pyrimidine ring and strong asymmetric/symmetric stretching for the S=O bonds of the sulfone group (~1350 and ~1150 cm⁻¹). | [6] |

| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z ~226, showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). | [10] |

Applications in Drug Discovery and Agrochemicals

The predictable, hierarchical reactivity of this scaffold makes it an invaluable building block for creating libraries of complex molecules for biological screening.[3] Its most prominent application is in the synthesis of kinase inhibitors for oncology, where the pyrimidine core mimics the hinge-binding region of ATP.[1]

Caption: Stepwise functionalization of the scaffold to build target molecules.

By sequentially reacting the C4/C6 and C2 positions, medicinal chemists can rapidly assemble 2,4,6-trisubstituted pyrimidines, exploring the structure-activity relationship (SAR) around a privileged core.[9] This strategy has been instrumental in developing drugs like Pazopanib and various anti-HIV agents.[3][9] In agrochemicals, it is a key intermediate for novel herbicides and fungicides.[2]

Safety and Handling

This compound is classified as harmful if swallowed and causes eye irritation.[6] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is more than a simple chemical intermediate; it is a precisely engineered tool for synthetic chemistry. Its value is defined by the chemoselective reactivity of its three electrophilic sites, which can be addressed with high fidelity by carefully selecting nucleophiles and reaction conditions. This predictable reactivity allows for a modular and efficient approach to building complex, highly functionalized pyrimidine derivatives, cementing its role as a critical component in the modern synthetic chemist's toolbox for developing next-generation pharmaceuticals and agrochemicals.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of this compound in Drug Discovery.

- MDPI. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of this compound.

- Thieme E-Books & E-Journals. (2013). Chemoselective Reactions of this compound and Related Electrophiles with Amines.

- MDPI. (2018). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.

- ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of this compound and Related Electrophiles with Amines.

- NIH. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.

- PubChem. (n.d.). This compound.

- Google Patents. (1996). US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.

- ACS Publications. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.

- SpectraBase. (n.d.). This compound - Optional[Raman] - Spectrum.

- Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.

- PubChem. (n.d.). This compound | C5H4Cl2N2O2S | CID 239685.

- PubChemLite. (n.d.). This compound (C5H4Cl2N2O2S).

- SpectraBase. (n.d.). 4,6-Dichloro-5-ethyl-2-methylsulfonylpyrimidine - Optional[MS (GC)] - Spectrum.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. echemi.com [echemi.com]

- 7. This compound | C5H4Cl2N2O2S | CID 239685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to 4,6-dichloro-2-(methylsulfonyl)pyrimidine (CAS 4489-34-3): A Keystone Intermediate in Modern Synthesis

In the landscape of pharmaceutical and agrochemical research, the strategic value of versatile chemical scaffolds cannot be overstated. Among these, 4,6-dichloro-2-(methylsulfonyl)pyrimidine, registered under CAS number 4489-34-3, has distinguished itself as a highly valuable and reactive building block.[1][2] Its utility stems from a unique electronic and steric profile, featuring two reactive chlorine atoms and a potent methylsulfonyl leaving group on an electron-deficient pyrimidine core. This architecture allows for predictable, sequential, and chemoselective functionalization, making it an indispensable intermediate in the synthesis of a diverse range of biologically active molecules, from kinase inhibitors for cancer therapy to novel herbicides.[1][2][3]

This technical guide offers an in-depth exploration of this compound, moving beyond a simple recitation of facts to provide field-proven insights into its synthesis, reactivity, and application. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references, reflecting the rigorous standards of modern drug development and chemical research.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of its effective application in synthesis. This compound is typically supplied as a white to off-white crystalline powder.[4][5] Its key properties are summarized below for rapid reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4489-34-3 | [1][4] |

| Molecular Formula | C₅H₄Cl₂N₂O₂S | [4] |

| Molecular Weight | 227.06 g/mol | |

| Melting Point | 117-118 °C | [4][6] |

| Boiling Point | 402.3 ± 48.0 °C (Predicted) | [7][8] |

| Appearance | White to yellow to orange powder/crystal | [4][8] |

| Solubility | Soluble in methanol and other common organic solvents like dichloromethane. | [8] |

| Storage | Keep in a dark place, under inert atmosphere, at room temperature.[8] For long-term storage, a cool, dry place is recommended.[6] |

While detailed spectroscopic data can vary slightly based on instrumentation and conditions, typical analytical signatures are crucial for reaction monitoring and quality control. Mass spectrometry will show a characteristic molecular ion peak (m/z) at 227, corresponding to the molecular formula C₅H₄Cl₂N₂O₂S.[8]

Caption: Chemical structure of this compound.

Synthesis: A Protocol Grounded in Reliability

The most prevalent and industrially viable synthesis of this compound involves the oxidation of its methylthio precursor, 4,6-dichloro-2-(methylthio)pyrimidine.[4][9] This transformation is critical as it converts the less reactive methylthio group into a highly activated methylsulfonyl group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions.

The choice of oxidizing agent is a key experimental parameter. While various reagents can effect this transformation, meta-chloroperoxybenzoic acid (m-CPBA) is frequently employed due to its effectiveness, relatively clean reaction profile, and operational simplicity.[4][8] Oxone is another effective alternative.[5]

Detailed Laboratory Protocol: Oxidation of 4,6-dichloro-2-(methylthio)pyrimidine

This protocol provides a robust and scalable method for the preparation of the title compound.

Workflow Diagram: Synthesis of this compound

Caption: Step-by-step workflow for the synthesis via oxidation.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve commercially available 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.[8] The choice of DCM as a solvent is strategic; it is relatively inert to the oxidizing conditions and facilitates easy workup. Cool the solution to 0 °C using an ice bath. This initial cooling is crucial to moderate the exothermic reaction upon addition of the oxidant.

-

Oxidant Addition: Add m-CPBA (approx. 2.5 equivalents) in small portions to the stirred solution.[8] Using a slight excess of the oxidant ensures the complete conversion of the starting material. Portion-wise addition prevents a rapid temperature increase, minimizing potential side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for approximately 4 hours.[8] Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

Quenching and Workup: Upon completion, the reaction mixture is sequentially washed to remove excess oxidant and acidic byproducts. A typical wash sequence includes:

-

Isolation: The organic phase is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is dried under high vacuum to yield this compound as a white solid, typically in high yield (>90%).[8]

Reactivity and Chemoselectivity: A Synthetic Chemist's Playground

The synthetic power of this compound lies in the differential reactivity of its three leaving groups. The electron-withdrawing nature of the pyrimidine ring and the sulfonyl group makes the C4 and C6 positions highly electrophilic and susceptible to SNAr reactions.[10] The methylsulfonyl group at the C2 position is also an excellent leaving group, often more labile than the chlorides under specific conditions.[11][12] This hierarchy of reactivity allows for precise, stepwise substitution.

Key Reactivity Principles:

-

Substitution at C4/C6: The chlorine atoms at the C4 and C6 positions are readily displaced by a wide range of nucleophiles, particularly amines. In the presence of weak bases (e.g., NaHCO₃, 2,6-lutidine), anilines and secondary aliphatic amines selectively displace one of the chloride groups.[11][12] The symmetrical nature of the starting material means that initial mono-substitution can occur at either C4 or C6 without preference.[10]

-

Substitution at C2: The methylsulfonyl group is typically displaced by anionic nucleophiles or under more forcing conditions.[11][12] For instance, deprotonated anilines or sterically unbiased primary aliphatic amines can selectively displace the sulfone group.[11][12]

This chemoselectivity is a function of the nucleophile's nature (hard vs. soft, steric bulk) and the reaction conditions (base, solvent, temperature). A study on the chemoselective reactions with amines demonstrated that weak bases favor chloride displacement, while stronger bases can deprotonate amine nucleophiles, leading to sulfone displacement.[11][12]

Illustrative Reaction Pathway: Selective Amination

Caption: Chemoselective nucleophilic substitution pathways.

Applications in Drug Discovery: The Path to Kinase Inhibitors

This compound is a cornerstone intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably in the development of kinase inhibitors for oncology.[1] Its structure serves as a versatile scaffold that can be elaborated to achieve high binding affinity and selectivity for specific enzyme targets.

A prominent example of its application is in the synthesis of Dasatinib , a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). While multiple synthetic routes to Dasatinib exist, many leverage a dichloropyrimidine intermediate. The principles of selective amination, as discussed above, are central to these synthetic strategies. For instance, a key step involves the reaction of an aminothiazole derivative with a dichloropyrimidine core, followed by the introduction of the N-(2-hydroxyethyl)piperazine side chain.[13][14][15]

The use of 4,6-dichloro-2-methylpyrimidine is cited in several patents for Dasatinib synthesis, where it undergoes sequential nucleophilic substitution reactions.[15][16] First, one chlorine is displaced by the core aminothiazole structure, and the second chlorine is subsequently displaced by N-hydroxyethyl piperazine.[16] The methylsulfonyl analogue, this compound, provides an alternative and highly reactive starting point for constructing similar polysubstituted pyrimidine cores central to many kinase inhibitors.

Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is paramount. It is classified as an irritant, causing skin and serious eye irritation.[17] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[17] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17]

In case of contact, flush eyes or skin with copious amounts of water.[17] For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[17][18][19][20]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in medicinal and agricultural chemistry. Its predictable, chemoselective reactivity allows for the efficient construction of complex molecular architectures that are often the foundation of new therapeutic agents and crop protection solutions.[1][3] By understanding the principles governing its synthesis and reactivity, researchers can unlock its full potential, accelerating the discovery and development of molecules that can address critical global health and food security challenges.

References

- The Significance of this compound in Drug Discovery. Ningbo Inno Pharmchem Co., Ltd.

- Understanding the Synthesis and Properties of 4,6-Dichloro-2... Ningbo Inno Pharmchem Co., Ltd.

- Chemoselective Reactions of this compound and Related Electrophiles with Amines. Thieme E-Books & E-Journals.

- 4489-34-3 | CAS D

- 4,6-Dichloro-2-methylsulfonylpyrimidine | 4489-34-3. Sigma-Aldrich.

- This compound|CAS 4489-34-3. Benchchem.

- ChemInform Abstract: Chemoselective Reactions of this compound and Related Electrophiles with Amines.

- This compound | 4489-34-3. ChemicalBook.

- 4489-34-3, this compound Formula. Echemi.

- This compound. Chem-Impex.

- 4489-34-3 4,6-Dichloro-2-methylsulfonylpyrimidine. AKSci.

- SAFETY D

- SAFETY D

- SAFETY D

- SAFETY D

- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.

- Synthesis process of dasatinib and intermediate thereof.

- synthesis process of dasatinib and intermediate thereof.

- SAFETY D

- Preparation method of dasatinib.

- Synthesis method of Dasatinib intermediate.

- Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution. Benchchem.

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. echemi.com [echemi.com]

- 6. 4489-34-3 4,6-Dichloro-2-methylsulfonylpyrimidine AKSci C215 [aksci.com]

- 7. 4,6-Dichloro-2-methylsulfonylpyrimidine | 4489-34-3 [sigmaaldrich.com]

- 8. 4489-34-3 | CAS DataBase [m.chemicalbook.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 14. patents.justia.com [patents.justia.com]

- 15. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]

- 16. CN109503568B - Preparation method of dasatinib - Google Patents [patents.google.com]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

synthesis of 4,6-dichloro-2-(methylsulfonyl)pyrimidine mechanism

An In-depth Technical Guide to the Synthesis of 4,6-dichloro-2-(methylsulfonyl)pyrimidine

Executive Summary

This compound is a pivotal chemical intermediate, extensively utilized in the synthesis of high-value molecules within the pharmaceutical and agrochemical industries. Its strategic importance lies in the differential reactivity of its leaving groups—the two chlorine atoms at the C4 and C6 positions and the methylsulfonyl (sulfone) group at the C2 position. This guide provides a comprehensive examination of the prevalent and scientifically robust mechanism for its synthesis. We will delve into the causal factors driving the selection of reagents and reaction conditions, present detailed experimental protocols, and offer field-proven insights into the process. The core synthesis strategy involves a two-step sequence: the chlorination of a suitable pyrimidine precursor to form 4,6-dichloro-2-(methylthio)pyrimidine, followed by the selective oxidation of the thioether to the target sulfone.

Introduction: The Strategic Importance of a Versatile Building Block

The pyrimidine scaffold is a privileged structure in medicinal chemistry and agrochemical design, found in numerous bioactive compounds.[1] this compound (CAS No. 4489-34-3) serves as a highly versatile building block for creating complex, polysubstituted pyrimidines. The electron-withdrawing nature of the two chlorine atoms and the powerful sulfone group activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr). Crucially, the sulfone at the C2 position and the chlorides at the C4/C6 positions exhibit distinct reactivity profiles, allowing for sequential and chemoselective functionalization.[2] For instance, anionic nucleophiles or primary aliphatic amines often preferentially displace the sulfone group, whereas anilines and secondary amines can be directed to selectively displace a chlorine atom under weakly basic conditions.[2][3] This controlled reactivity is paramount for the efficient construction of targeted molecular architectures, such as kinase inhibitors and antiviral agents.[2]

Synthetic Strategy and Retrosynthetic Analysis

The most common and efficient synthesis of this compound originates from readily available, low-cost starting materials. The overall strategy is a linear sequence that builds the key intermediate, 4,6-dichloro-2-(methylthio)pyrimidine, which is then oxidized to the final product.

A logical retrosynthetic breakdown is as follows:

-

The target sulfone is disconnected at the sulfur-oxygen bonds, revealing its direct precursor, the thioether (sulfide). This transformation is a standard oxidation reaction.

-

The thioether , 4,6-dichloro-2-(methylthio)pyrimidine, is derived from a dihydroxy or diketo precursor, such as thiobarbituric acid. This key step involves the conversion of hydroxyl groups into chlorine atoms, a critical transformation for activating the C4 and C6 positions.

This forward-thinking strategy is illustrated in the workflow below.

Caption: High-level synthetic workflow.

Core Synthesis Mechanism and Rationale

The synthesis is best understood by examining its two primary stages: chlorination of the pyrimidine ring and oxidation of the thioether.

Stage 1: Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine

The journey begins with an inexpensive and readily available starting material, thiobarbituric acid (2-thiobarbituric acid). This compound exists in a tautomeric equilibrium between its tri-keto/thio form and its aromatic dihydroxy form. The aromatic dihydroxy tautomer is the key species that undergoes chlorination.

3.1.1 The Chlorination Transformation

The conversion of the 4,6-dihydroxy groups to chloro groups is typically accomplished using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4][5]

-

Choice of Reagent: Phosphorus Oxychloride (POCl₃) POCl₃ is highly effective for this type of dehydration-chlorination reaction. The mechanism involves the activation of the pyrimidine hydroxyl groups by phosphorylation. The oxygen of the hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a dichlorophosphate ester intermediate, which is an excellent leaving group. A chloride ion, released from another molecule of POCl₃ or an amine hydrochloride salt, then performs a nucleophilic attack on the carbon atom (C4 or C6), displacing the dichlorophosphate group and installing the chlorine.

-

Role of the Catalyst: Tertiary Amines This reaction is almost always performed in the presence of a tertiary amine base, such as N,N-dimethylaniline or a hindered amine like N,N-diisopropylethylamine (Hünig's base).[4][6] The base serves two critical functions:

-

Acid Scavenger: The reaction generates HCl as a byproduct. The tertiary amine neutralizes this acid, preventing unwanted side reactions and decomposition of acid-sensitive materials.

-

Catalyst: The amine can react with POCl₃ to form a highly reactive Vilsmeier-Haack type reagent (a chloro-iminium salt). This species is a more potent electrophile than POCl₃ itself, accelerating the initial activation of the hydroxyl groups and driving the reaction to completion.

-

Stage 2: Oxidation of the Thioether to the Sulfone

With the key intermediate, 4,6-dichloro-2-(methylthio)pyrimidine, in hand, the final step is the oxidation of the methylthio group (-SCH₃) to the methylsulfonyl group (-SO₂CH₃).[1] This transformation dramatically increases the electrophilicity of the C2 position, making the sulfone an excellent leaving group for subsequent SNAr reactions.[7]

-

Choice of Oxidant: m-CPBA or Hydrogen Peroxide The selection of the oxidizing agent is crucial for achieving a high yield without over-oxidation or side reactions.

-

meta-Chloroperoxybenzoic Acid (m-CPBA): This is a widely used and reliable oxidant for converting sulfides to sulfones.[1][8] The mechanism involves the nucleophilic sulfur atom of the thioether attacking the terminal, electrophilic oxygen of the peroxy acid. This concerted process forms the sulfoxide intermediate and releases meta-chlorobenzoic acid. Since the sulfoxide is also nucleophilic, it is rapidly oxidized by a second equivalent of m-CPBA to yield the final sulfone. Using a stoichiometric amount (slightly more than two equivalents) ensures the reaction goes to completion.

-

Hydrogen Peroxide (H₂O₂): As a "green" oxidant, H₂O₂ is an attractive alternative, producing only water as a byproduct.[9] However, its reaction with sulfides is often slow and requires a catalyst. Transition metal catalysts, such as sodium tungstate, are commonly employed.[10] The catalyst forms a peroxotungstate species, which is a much more potent oxidizing agent and facilitates the efficient transfer of oxygen to the sulfur atom.

-

The overall synthetic pathway is detailed in the diagram below.

Caption: Detailed two-stage synthesis pathway.

Experimental Protocols

The following protocols are adapted from established literature procedures and represent a reliable method for laboratory-scale synthesis.[1]

Protocol 1: Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine

-

Materials: Thiobarbituric acid, phosphorus oxychloride (POCl₃), N,N-dimethylaniline.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add phosphorus oxychloride (e.g., 5-10 equivalents).

-

Add N,N-dimethylaniline (e.g., 1.2 equivalents) dropwise while stirring.

-

Add thiobarbituric acid (1.0 equivalent) portion-wise to the stirred solution. The mixture will become a thick slurry.

-

Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. The reaction progress can be monitored by TLC.

-

After completion, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and quenching process.

-

The crude product will precipitate as a solid. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4,6-dichloro-2-(methylthio)pyrimidine. Further purification can be achieved by recrystallization or column chromatography.

-

Protocol 2: Synthesis of this compound

-

Materials: 4,6-dichloro-2-(methylthio)pyrimidine, meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity), dichloromethane (DCM).

-

Procedure:

-

Dissolve 4,6-dichloro-2-(methylthio)pyrimidine (1.0 equivalent) in dichloromethane in a round-bottom flask.

-

Cool the stirred solution in an ice bath to approximately 0 °C.

-

Add m-CPBA (approx. 2.2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.[1]

-

Upon completion, dilute the reaction mixture with additional DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove acidic byproducts) and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

The resulting white crystalline powder is often of high purity.[8] If necessary, it can be further purified by recrystallization from a suitable solvent system like ethanol or an ethyl acetate/hexane mixture.

-

Data Summary and Characterization

The successful synthesis of the target compound is confirmed through standard analytical techniques.

| Parameter | Stage 1: Chlorination | Stage 2: Oxidation |

| Key Reagents | Thiobarbituric acid, POCl₃, N,N-dimethylaniline | 4,6-dichloro-2-(methylthio)pyrimidine, m-CPBA |

| Solvent | Neat POCl₃ | Dichloromethane (DCM) |

| Temperature | Reflux (~110 °C) | 0 °C to Room Temperature |

| Typical Yield | 85-95% (crude) | >90% |

| Product (Intermediate) | 4,6-dichloro-2-(methylthio)pyrimidine | This compound |

| Appearance | Off-white to yellow solid | White crystalline powder |

| Melting Point (°C) | ~63-65 °C | ~117-118 °C[8] |

-

Characterization: The structure and purity of the final product should be confirmed by:

-

¹H NMR: To verify the presence of the methylsulfonyl protons (singlet, ~3.4 ppm) and the pyrimidine proton (singlet, ~7.5 ppm).

-

¹³C NMR: To confirm the chemical shifts of the pyrimidine ring carbons and the methyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight (C₅H₄Cl₂N₂O₂S, MW ≈ 227.07 g/mol ) and the characteristic isotopic pattern of the two chlorine atoms.[8]

-

Conclusion and Field Insights

The synthesis of this compound is a robust and well-established process that relies on two fundamental organic transformations. The initial chlorination of a pyrimidine precursor establishes the reactive chloro-leaving groups, while the subsequent controlled oxidation of the thioether installs the highly activated sulfonyl leaving group.

A Senior Scientist's Perspective: The true value of this molecule is not just in its synthesis but in its application. The orthogonality of the leaving groups is the key takeaway for any drug development professional. Understanding that the C2-sulfone can be displaced under one set of conditions (e.g., with primary amines or strong carbon/oxygen nucleophiles) while the C4/C6-chlorides react under different conditions (e.g., with anilines and a weak base) is what enables efficient and convergent synthetic routes.[2][11] This eliminates many protection-deprotection steps and significantly shortens the path to complex target molecules, a critical advantage in fast-paced research and development environments.

References

- Vertex AI Search. (n.d.). 5-Methyl-2-(methylthio)pyrimidine|Research Chemical - Benchchem.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Properties of this compound.

- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 0-0.

- Google Patents. (n.d.). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.

- Thieme E-Books & E-Journals. (n.d.). Chemoselective Reactions of this compound and Related Electrophiles with Amines.

- Google Patents. (n.d.). US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine.

- Google Patents. (n.d.). CN111004184A - Synthesis process of 4, 6-dichloropyrimidine.

- Thieme E-Books & E-Journals. (n.d.). Chemoselective Reactions of this compound and Related Electrophiles with Amines.

- Xu, D., et al. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. NOTE.

- ResearchGate. (n.d.). (PDF) ChemInform Abstract: Chemoselective Reactions of this compound and Related Electrophiles with Amines.

- MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 5. CN111004184A - Synthesis process of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 6. US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid | MDPI [mdpi.com]

- 10. asianpubs.org [asianpubs.org]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

A Technical Guide to the Reactivity and Synthetic Utility of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine with Nucleophiles

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Among the vast array of pyrimidine-based building blocks, 4,6-dichloro-2-(methylsulfonyl)pyrimidine stands out as a uniquely versatile and highly reactive electrophile. Its three distinct leaving groups—two chlorine atoms at the C4 and C6 positions and a methylsulfonyl (sulfone) group at the C2 position—offer a platform for complex, controlled, and chemoselective functionalization. This technical guide provides an in-depth exploration of the reactivity of this key intermediate with various nucleophiles. We will dissect the electronic factors governing its behavior, elucidate the principles of regioselectivity in nucleophilic aromatic substitution (SNAr) reactions, and provide field-proven experimental protocols for researchers, chemists, and professionals in drug development.

Core Concepts: Understanding the Reactivity Profile

1.1 The Electron-Deficient Pyrimidine Core

The inherent reactivity of this compound stems from the electron-deficient nature of the pyrimidine ring.[4] The two electronegative nitrogen atoms withdraw electron density, making the carbon atoms—particularly C2, C4, and C6—highly electrophilic and susceptible to attack by nucleophiles.[4] This intrinsic property is the foundation for the facile nucleophilic aromatic substitution (SNAr) reactions that characterize its chemistry.[5][6]

1.2 The Hierarchy of Leaving Groups: Cl vs. SO₂Me

The pyrimidine ring is further activated by the inductive effects of two chlorine atoms and the powerful electron-withdrawing methylsulfonyl group.[4][7] This creates a fascinating hierarchy of reactivity.

-

Chlorine Atoms (C4/C6): These are excellent leaving groups in SNAr reactions. The general order of reactivity for chloro-substituted positions on a pyrimidine ring is C4/C6 > C2, due to the superior ability of the adjacent nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack.[6][8]

-

Methylsulfonyl Group (C2): The sulfone is an exceptional leaving group, often more labile than chlorine, due to its strong electron-withdrawing nature which significantly activates the C2 position.[9][10] Its displacement is a key strategy for introducing diversity at this position.

This differential reactivity allows for a predictable and controllable sequence of substitutions, which is invaluable in multi-step syntheses.

1.3 The SNAr Mechanism: A Two-Step Pathway

The reactions of this compound with nucleophiles proceed predominantly through the SNAr mechanism. This is a two-step addition-elimination process:

-

Nucleophilic Attack: A nucleophile attacks one of the electrophilic carbon atoms (C2, C4, or C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

-

Leaving Group Elimination: The aromaticity of the pyrimidine ring is restored by the elimination of a leaving group (either a chloride or methylsulfinate ion), yielding the substituted product.[4]

Caption: Generalized SNAr Mechanism on the Pyrimidine Ring.

Chemoselectivity: Directing Nucleophilic Attack

The synthetic power of this compound lies in the ability to selectively target one of the three leaving groups. This chemoselectivity is not random; it is a direct consequence of the interplay between the nucleophile, the base, and the reaction conditions.[7][11] A remarkable dichotomy of reactivity is observed, particularly with amine nucleophiles.[7]

2.1 Reactions with Amine Nucleophiles

The choice of amine and base is critical in determining whether substitution occurs at the C4(6)-chloro position or the C2-sulfonyl position.

-

C4/C6 Selectivity: In the presence of weak bases (e.g., NaHCO₃, 2,6-lutidine), anilines and secondary aliphatic amines selectively displace a chlorine atom at the C4 or C6 position.[7][11] The milder conditions favor the kinetically preferred attack at the most electrophilic chloro-positions.

-

C2 Selectivity: Sterically and electronically unbiased primary aliphatic amines (e.g., butylamine, cyclohexylamine) surprisingly and selectively displace the sulfone group at the C2 position, even without a strong base.[7][11] Furthermore, when stronger bases (e.g., NaH, K₂CO₃) are used to deprotonate anilines or their carbonyl derivatives, the resulting anionic nucleophiles also preferentially attack the C2 position.[7][12] This suggests that anionic nucleophiles favor displacement of the sulfone group.[12][13]

This predictable selectivity allows for a strategic approach to building complex molecules. One can first substitute at C4/C6 under mild conditions and then target the C2 position with a different nucleophile under stronger basic conditions, or vice-versa.

2.2 Reactions with Other Nucleophiles

The preference for C2-substitution by anionic nucleophiles extends to other classes as well:

-

Alkoxides and Thiolates: These strong, anionic nucleophiles, such as sodium methoxide or sodium thiophenoxide, readily displace the methylsulfonyl group at the C2 position.[7][13] This reaction is often highly selective and can proceed at low temperatures.[13]

2.3 Summary of Regioselectivity Data

The following table summarizes the observed regioselectivity based on the nucleophile and reaction conditions.

| Nucleophile Class | Base | Predominant Position of Attack | Reference |

| Anilines | Weak Base (e.g., NaHCO₃) | C4/C6 (Chloro displacement) | [7][11] |

| Secondary Aliphatic Amines | Weak Base (e.g., 2,6-lutidine) | C4/C6 (Chloro displacement) | [7][11] |

| Primary Aliphatic Amines | None / Weak Base | C2 (Sulfone displacement) | [7][11] |

| Deprotonated Anilines | Strong Base (e.g., NaH) | C2 (Sulfone displacement) | [7] |

| Alkoxides (e.g., MeO⁻) | N/A (Anionic) | C2 (Sulfone displacement) | [7][13] |

| Thiolates (e.g., PhS⁻) | N/A (Anionic) | C2 (Sulfone displacement) | [7] |

Synthetic Strategy and Workflow

The predictable reactivity of this compound enables the strategic design of synthetic routes to produce 2,4,6-trisubstituted pyrimidines. This avoids the selectivity issues often encountered with the less predictable 2,4,6-trichloropyrimidine.[7][14]

Caption: Decision workflow for sequential SNAr reactions.

Field-Proven Experimental Protocols

The following protocols are adapted from validated literature procedures and serve as a reliable starting point for laboratory synthesis.[11]

4.1 Protocol 1: Selective C4-Amination with Aniline

This procedure details the selective displacement of a single chlorine atom using a neutral aniline nucleophile and a weak base.

Objective: To synthesize N-phenyl-6-chloro-2-(methylsulfonyl)pyrimidin-4-amine.

Materials:

-

This compound (1.0 equiv)

-

Aniline (1.05 equiv)

-

Sodium bicarbonate (NaHCO₃) (1.5 equiv)

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen atmosphere setup

Procedure:

-

To a stirred suspension of this compound (1.0 mmol, 227 mg) in anhydrous acetonitrile (5 mL) under a nitrogen atmosphere, add sodium bicarbonate (1.5 mmol, 126 mg).

-

Add aniline (1.05 mmol, 98 mg, 96 µL) to the mixture.

-

Heat the reaction mixture to reflux (approx. 82 °C) and stir vigorously.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 24-48 hours.[11]

-

Upon completion, cool the mixture to room temperature and pour it into water (20 mL).

-

Extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired mono-aminated product. An isolated yield of 95% has been reported under similar conditions.[11]

4.2 Protocol 2: Selective C2-Amination with a Primary Aliphatic Amine

This procedure demonstrates the selective displacement of the methylsulfonyl group using a primary aliphatic amine.

Objective: To synthesize N-butyl-4,6-dichloropyrimidin-2-amine.

Materials:

-

This compound (1.0 equiv)

-

n-Butylamine (1.2 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

-

Dissolve this compound (1.0 mmol, 227 mg) in anhydrous THF (5 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add n-butylamine (1.2 mmol, 88 mg, 118 µL) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate (30 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude residue via flash chromatography to obtain the pure C2-aminated product.

Conclusion

This compound is a masterful tool for the synthesis of polysubstituted pyrimidines. Its well-defined hierarchy of leaving groups, combined with a predictable response to different nucleophiles and reaction conditions, provides chemists with a high degree of control over molecular construction. By understanding the principles of SNAr chemoselectivity detailed in this guide, researchers can leverage this versatile building block to efficiently access novel chemical matter for drug discovery and development programs.[1][7]

References

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. [Online PDF].

- BenchChem. (2025). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution. [Online PDF].

- WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. WuXi AppTec.

- Tumey, L. N., et al. (2013). Chemoselective Reactions of this compound and Related Electrophiles with Amines. Synthesis, 45(13), 1764–1784.

- BenchChem. (2025). The Architectural Versatility of Substituted Pyrimidines: A Technical Guide to Their Applications in Drug Discovery. [Online PDF].

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of this compound.

- ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of this compound and Related Electrophiles with Amines.

- Thieme E-Books & E-Journals. (2013). Chemoselective Reactions of this compound and Related Electrophiles with Amines.

- Deng, H., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(12), 2467-2470.

- WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- PMC. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review.

- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.

- Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.

- ResearchGate. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.

- Bernardes, G. J. L., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry.

- Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 19.

- Nerkar, A. U. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences, 7(2), 729-732.

- ResearchGate. (2010). Synthesis of 7,8-Dihydropyrido[2,3-d]pyrimidine Derivatives from 4,6-Dichloro-2-(methylsulfanyl)pyrimidine.

- ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.

- WuXi AppTec. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 14. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 4,6-dichloro-2-(methylsulfonyl)pyrimidine in organic solvents

An In-Depth Technical Guide to the Solubility of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine in Organic Solvents

Abstract

This compound is a pivotal intermediate in contemporary drug discovery and agrochemical synthesis, valued for its reactive sites that allow for diverse chemical modifications.[1] Its utility in the synthesis of complex molecules, particularly kinase inhibitors, is well-documented.[1] However, a comprehensive understanding of its solubility in various organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a thorough examination of the principles governing the solubility of this compound, detailed experimental protocols for its determination, and a framework for the interpretation of solubility data. This document is intended for researchers, chemists, and drug development professionals who handle this versatile building block.

Introduction to this compound

This compound (CAS Number: 4489-34-3) is a white crystalline powder with a molecular formula of C5H4Cl2N2O2S.[2][3] Its structure, featuring a pyrimidine core substituted with two chlorine atoms and a methylsulfonyl group, presents multiple reactive centers. The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution, while the methylsulfonyl group acts as an effective leaving group, enabling a wide range of chemical transformations.[1][4] This reactivity profile makes it an invaluable precursor for creating diverse libraries of compounds for biological screening.

Given that most synthetic transformations are carried out in solution, knowledge of the solubility of this intermediate in different organic solvents is a fundamental prerequisite for efficient process development. Poor solubility can lead to low reaction yields, difficulties in purification, and challenges in handling and storage.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The melting point is a critical indicator of purity and provides insight into the lattice energy of the crystal structure, which must be overcome for dissolution to occur.

| Property | Value | Source(s) |

| CAS Number | 4489-34-3 | [2] |

| Molecular Formula | C5H4Cl2N2O2S | [3][5] |

| Molecular Weight | 227.07 g/mol | [2][3] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 117-118 °C | [2][3] |

Theoretical Framework of Solubility

The solubility of a crystalline solid in a liquid solvent is a thermodynamic equilibrium process. The overall Gibbs free energy change (ΔG_sol) of the solution process determines the extent of solubility and is governed by the balance between enthalpy (ΔH_sol) and entropy (ΔS_sol), as described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

For dissolution to be spontaneous, ΔG_sol must be negative. This process can be conceptually broken down into three stages, as illustrated in the diagram below.

Caption: Thermodynamic cycle of dissolution.

-

Lattice Energy (ΔH_lattice): Energy required to break the intermolecular forces holding the solute molecules in the crystal lattice. This is an endothermic process.

-

Cavity Formation (ΔH_cavity): Energy required to create space within the solvent to accommodate solute molecules. This is also an endothermic process.

-

Solvation Energy (ΔH_solvation): Energy released when solute molecules interact with solvent molecules. This is an exothermic process.

The overall enthalpy of solution (ΔH_sol) is the sum of these three terms. The solubility of this compound will, therefore, be highest in solvents that can effectively overcome its crystal lattice energy through strong solvation interactions. The polarity of the molecule, arising from the electronegative chlorine, nitrogen, and oxygen atoms, suggests that polar organic solvents would be more effective than nonpolar ones.

Experimental Determination of Thermodynamic Solubility

To ensure data integrity and reproducibility, a standardized protocol for determining the equilibrium (thermodynamic) solubility is essential. The following is a detailed methodology based on the widely used shake-flask method, with quantification by High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Centrifuge (optional)

Experimental Workflow

The workflow for solubility determination is a multi-step process requiring careful execution to ensure accuracy.

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Stock Solution for Calibration: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a volumetric flask to prepare a stock solution of known concentration.

-

Calibration Curve Generation: Prepare a series of calibration standards by serial dilution of the stock solution. Inject these standards into the HPLC and record the peak area at the appropriate UV wavelength. Plot a graph of peak area versus concentration to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a precisely known volume (e.g., 2 mL) of the test solvent. "Excess" means that undissolved solid should be clearly visible after the equilibration period.

-

Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let the undissolved solid settle. If the solid is very fine, centrifugation can be used to facilitate separation.

-

Sampling and Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution and Analysis: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to bring its concentration within the range of the calibration curve. Analyze this diluted sample by HPLC.

-

Calculation: Using the peak area from the HPLC analysis and the equation from the calibration curve, determine the concentration of the diluted sample. Then, account for the dilution factor to calculate the concentration of the original saturated solution. This value represents the thermodynamic solubility.

Data Presentation and Interpretation

Solubility data should be recorded in a structured format to allow for easy comparison across different solvents and conditions. Table 2 provides a template for presenting such data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Isopropanol | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Tetrahydrofuran | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

Generally, solubility increases with temperature.[6] For critical processes, it is advisable to determine solubility at several temperatures to understand this relationship. The temperature dependence of solubility can often be modeled using the Apelblat equation.[6]

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate care. Based on available safety data sheets, it is harmful if swallowed and can cause skin and eye irritation.[3] Always handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]

Conclusion

A thorough understanding of the solubility of this compound is essential for its effective use in research and development. While specific quantitative data is not widely published, this guide provides the necessary theoretical background and a robust experimental protocol for its determination. By systematically measuring solubility in various organic solvents, researchers can optimize reaction conditions, improve yields, and streamline purification processes, thereby accelerating the drug discovery and development timeline.

References

- BenchChem.

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Properties of this compound.

- Baluja, S., et al. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.

- PubChem. This compound.

- National Institutes of Health (NIH).

- Solubility of Things. Pyrimidine.

- Echemi. This compound Properties.

- ChemicalBook. This compound.

- MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.

- Sigma-Aldrich.

- ResearchGate. Hypothetical Thermodynamic Properties.

- Fisher Scientific. SAFETY DATA SHEET - 4,6-Dichloro-2-(methylthio)pyrimidine.

- Fisher Scientific. SAFETY DATA SHEET - 4,6-Dichloro-2-methylpyrimidine.

- Thieme E-Books & E-Journals. Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)

- Thermo Fisher Scientific. SAFETY DATA SHEET - 4,6-Dichloro-2-(methylthio)pyrimidine.

- International Journal of Thermodynamics and Chemical Kinetics. Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis.

- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of this compound in Drug Discovery.

Sources

The Reawakening of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrimidine Sulfones

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide navigates the fascinating journey of pyrimidine sulfones, from their early beginnings as synthetic curiosities to their current status as sophisticated tools in modern drug discovery. We will delve into the fundamental chemistry that underpins their reactivity, trace their historical milestones, and provide practical insights into their synthesis and application. This document is designed not as a rigid review, but as an in-depth technical resource that illuminates the scientific rationale behind the evolving significance of this remarkable class of molecules.

The Architectural Blueprint: Understanding the Pyrimidine and Sulfone Moieties

The story of pyrimidine sulfones is rooted in the inherent chemical personalities of their constituent parts: the electron-deficient pyrimidine ring and the powerfully electron-withdrawing sulfone group.

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 3 positions, is a cornerstone of life itself, forming the basis of the nucleobases uracil, thymine, and cytosine.[1] Its π-deficient nature makes it susceptible to nucleophilic attack, a characteristic that is central to the reactivity of pyrimidine sulfones. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines.[2] The parent compound was first prepared in 1900 by Gabriel and Colman.[2]

The sulfone group (-SO₂-), on the other hand, is a potent electron-withdrawing moiety.[3] Its presence dramatically influences the electronic properties of adjacent aromatic systems, rendering them highly activated towards nucleophilic substitution. Sulfones themselves are a well-established class of organosulfur compounds with a rich history in medicinal chemistry, valued for their metabolic stability and ability to act as hydrogen bond acceptors.[4]

The strategic fusion of these two entities creates a molecule with a highly electrophilic center on the pyrimidine ring, primed for reaction with nucleophiles. This fundamental principle governs the entire chemical biology of pyrimidine sulfones.

The Genesis: Pioneering Synthesis and the Dawn of Reactivity

The first documented foray into the world of pyrimidine sulfones can be traced back to the work of Treat B. Johnson and James M. Sprague in 1936 .[2][5] In their seminal paper, "Researches on Pyrimidines: Reactions of Some 2-Ethylsulfonylpyrimidines," they described the synthesis and reactivity of these novel compounds.[2][5] Their work established that the 2-ethylsulfonyl group acted as an excellent leaving group in nucleophilic substitution reactions, laying the groundwork for the future application of pyrimidine sulfones as electrophilic building blocks in organic synthesis.[5]

The synthesis of these early pyrimidine sulfones was achieved through a straightforward and robust method that remains relevant today: the oxidation of the corresponding thioether.

Experimental Protocol: Synthesis of a Prototypical 2-Alkylsulfonylpyrimidine

This protocol outlines the synthesis of 4-chloro-2-(methylsulfonyl)pyrimidine, a versatile intermediate for further elaboration. The methodology is based on the oxidation of a precursor thioether, a common strategy in the preparation of pyrimidine sulfones.

Step 1: Synthesis of 4-chloro-2-(methylthio)pyrimidine

This initial step involves the reaction of a commercially available dichloropyrimidine with a suitable thiol.

-

Materials: 2,4-dichloropyrimidine, sodium thiomethoxide, methanol.

-

Procedure:

-

Dissolve 2,4-dichloropyrimidine (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium thiomethoxide (1.05 eq) in methanol to the cooled solution over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-chloro-2-(methylthio)pyrimidine.

-

Step 2: Oxidation to 4-chloro-2-(methylsulfonyl)pyrimidine

The thioether is then oxidized to the corresponding sulfone.

-

Materials: 4-chloro-2-(methylthio)pyrimidine, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).

-

Procedure:

-

Dissolve 4-chloro-2-(methylthio)pyrimidine (1.0 eq) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C.

-

Add m-CPBA (2.2 eq) portion-wise to the solution, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford pure 4-chloro-2-(methylsulfonyl)pyrimidine.

-

Diagram: Synthetic Workflow for a Prototypical Pyrimidine Sulfone

Caption: General synthetic route to 2-alkylsulfonylpyrimidines.

A Period of Quiet Application: Pyrimidine Sulfones in Synthetic Chemistry

Following the pioneering work of Johnson and Sprague, pyrimidine sulfones entered a period of steady, albeit less heralded, use in organic synthesis. Their role as reliable electrophiles in nucleophilic aromatic substitution (SNAr) reactions was exploited by synthetic chemists for the construction of more complex heterocyclic systems. The sulfonyl group's strong electron-withdrawing nature and excellent leaving group ability made it a valuable tool for introducing various substituents at the 2-position of the pyrimidine ring.

The reactivity of 2-sulfonylpyrimidines is governed by the SNAr mechanism, which proceeds through a high-energy intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate. Electron-withdrawing groups on the pyrimidine ring further enhance the electrophilicity of the carbon atom bearing the sulfonyl group, thereby accelerating the nucleophilic attack.

Diagram: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a 2-Sulfonylpyrimidine

Caption: The SNAr mechanism on a 2-sulfonylpyrimidine.

The Modern Renaissance: Emergence as Covalent Probes and Therapeutics

The turn of the 21st century witnessed a significant resurgence of interest in pyrimidine sulfones, driven by the growing field of chemical biology and the quest for highly selective and potent therapeutic agents. This "reawakening" was largely predicated on the recognition of their utility as covalent modifiers of biological macromolecules, particularly proteins.

A pivotal moment came in 2005 , when 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (DMP) was reported as a cysteine "capping" agent for proteomics studies.[6] This work highlighted the ability of a pyrimidine sulfone to selectively react with the thiol side chain of cysteine residues under physiological conditions.

This concept was further advanced in 2016 with the report of 2-methylsulfonyl pyrimidine PK11000 as a stabilizer of thermolabile p53 cancer mutants.[6] This study demonstrated that pyrimidine sulfones could be employed to target specific cysteine residues in proteins, thereby modulating their function and offering a new avenue for therapeutic intervention.

The reaction of a 2-sulfonylpyrimidine with a cysteine residue proceeds via the SNAr mechanism, forming a stable thioether linkage. The tunability of the pyrimidine core and the sulfonyl leaving group allows for the fine-tuning of reactivity, enabling the development of highly selective covalent probes and inhibitors.

Diagram: Covalent Modification of a Protein Cysteine Residue by a 2-Sulfonylpyrimidine

Caption: Covalent modification of a protein by a 2-sulfonylpyrimidine.

Therapeutic Horizons: Pyrimidine Sulfones and Sulfonamides in Drug Development

The unique reactivity profile and drug-like properties of the pyrimidine sulfone scaffold have positioned it as a privileged motif in modern drug discovery. While pure pyrimidine sulfone drugs are still emerging, the closely related pyrimidine-sulfonamide hybrids have already made a significant impact, particularly in oncology.[7] These hybrid molecules often exhibit synergistic effects, targeting multiple pathways involved in cancer progression.[7]

Table 1: Selected Pyrimidine-Sulfonamide Hybrids with Anticancer Activity

| Compound/Hybrid Class | Target Cancer Cell Line(s) | Reported IC₅₀ Values | Key Findings | Reference(s) |

| Pyrimidine-sulfonamide hybrids 3a,b | HCT-116 (Colon) | 5.66 µM and 9.59 µM | Promising antiproliferative activity with low cytotoxicity to normal cells. | [7] |

| PS14 (12) | HeLa, HCT-116, A549, HepG2 | 12.64–22.20 µM | Moderate antiproliferative activity and induction of apoptosis. | [7] |

| Pyrazolo[3,4-d]pyrimidine-sulfonamide hybrid 47 | MCF-7, BT474, MDA-MB-231 (Breast) | 1.58–5.58 µM | Potent inhibitor of polo-like-kinase 4 (PLK4). | [7] |

| Thieno[2,3-d]pyrimidine-sulfonamide hybrids 59 | HGC-27 (Gastric) | 0.28–2.3 µM | Pronounced antiproliferative activity and potent inhibition of PI3Kα. | [7] |

While the development of drugs containing a pure pyrimidine sulfone moiety is an active area of research, several patents point towards their potential as kinase inhibitors, including for anaplastic lymphoma kinase (ALK) in non-small cell lung cancer.[8] The ability to fine-tune the reactivity of the sulfonyl group allows for the design of targeted covalent inhibitors with improved potency and selectivity, a highly sought-after characteristic in modern drug development.

Future Perspectives and Conclusion

The journey of pyrimidine sulfones from their initial synthesis in the early 20th century to their current prominence in cutting-edge drug discovery is a testament to the enduring power of fundamental chemical principles. What began as a study of electrophilic reactivity has evolved into a sophisticated strategy for the design of targeted covalent therapeutics.

The future of pyrimidine sulfones in medicine appears bright. Ongoing research is focused on:

-